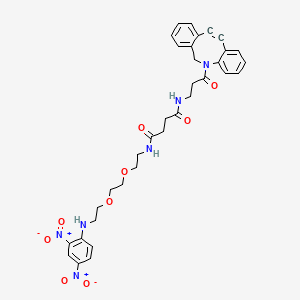

Dnp-peg2-nhco-C2-dbco

描述

属性

分子式 |

C34H36N6O9 |

|---|---|

分子量 |

672.7 g/mol |

IUPAC 名称 |

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-N'-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethyl]butanediamide |

InChI |

InChI=1S/C34H36N6O9/c41-32(36-16-15-34(43)38-24-27-7-2-1-5-25(27)9-10-26-6-3-4-8-30(26)38)13-14-33(42)37-18-20-49-22-21-48-19-17-35-29-12-11-28(39(44)45)23-31(29)40(46)47/h1-8,11-12,23,35H,13-22,24H2,(H,36,41)(H,37,42) |

InChI 键 |

IDSUTCQAZYAIAI-UHFFFAOYSA-N |

规范 SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCC(=O)NCCOCCOCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

产品来源 |

United States |

Foundational & Exploratory

Unveiling the Architecture and Utility of DNP-PEG2-NHCO-C2-DBCO: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the bifunctional molecule DNP-PEG2-NHCO-C2-DBCO, tailored for researchers, scientists, and professionals in the field of drug development. This document elucidates the molecule's core structure, provides key quantitative data, and outlines detailed experimental protocols for its application.

Molecular Structure and Functional Components

This compound is a versatile chemical entity designed for targeted biological applications. Its structure is a composite of three key functional moieties, each with a distinct role: a dinitrophenyl (DNP) group, a polyethylene (B3416737) glycol (PEG) linker, and a dibenzocyclooctyne (DBCO) group.

-

Dinitrophenyl (DNP) Group: This aromatic compound functions as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule. In this context, the DNP group serves as an "antibody-recruiting motif," enabling the specific binding of anti-DNP antibodies.[1] This interaction is fundamental to its application in immunology and targeted therapies.

-

Polyethylene Glycol (PEG) Linker: The PEG2 component is a short polyethylene glycol chain that acts as a flexible spacer. This linker provides several advantages, including increased hydrophilicity of the entire molecule and spatial separation between the DNP and DBCO groups, which can minimize steric hindrance and allow each moiety to function optimally.

-

Dibenzocyclooctyne (DBCO) Group: DBCO is a strained alkyne that is highly reactive towards azides in a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it can proceed efficiently within a biological environment without interfering with native biochemical processes.[1] The DBCO group allows for the covalent attachment of this molecule to azide-modified biomolecules, such as proteins or cell surfaces.

Below is a diagram illustrating the logical relationship of these components.

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 672.68 g/mol | [2] |

| Molecular Formula | C34H36N6O9 | [2] |

| Purity | Typically >95% (Varies by supplier) | |

| Solubility | Soluble in DMSO and DMF | |

| Storage | Store at -20°C for long-term stability |

Experimental Protocols

The unique bifunctional nature of this compound allows for a two-step experimental workflow: first, the conjugation of the molecule to a target via its DBCO group, and second, the recruitment of immune components via the DNP hapten.

Protocol for Labeling Azide-Modified Cells with this compound

This protocol outlines the steps for conjugating this compound to cells that have been metabolically labeled with an azide-containing sugar, such as Ac4ManNAz.

Materials:

-

Azide-modified cells

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Bovine Serum Albumin (BSA)

Procedure:

-

Cell Preparation: Harvest azide-modified cells and wash them twice with cold PBS containing 1% BSA. Resuspend the cells in PBS with 1% BSA to a concentration of 1 x 10^6 cells/mL.

-

Reagent Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Labeling Reaction: Add the this compound stock solution to the cell suspension to a final concentration of 10-100 µM.

-

Incubation: Incubate the cells for 1-2 hours at room temperature or 37°C with gentle agitation. The optimal time and temperature may need to be determined empirically.

-

Washing: After incubation, wash the cells three times with cold PBS containing 1% BSA to remove any unreacted this compound.

-

Verification (Optional): The successful labeling of cells can be verified by flow cytometry using a fluorescently labeled anti-DNP antibody.

Protocol for Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This protocol describes how to perform an ADCC assay using cells labeled with this compound.

Materials:

-

DNP-labeled target cells (from protocol 3.1)

-

Effector cells (e.g., Natural Killer (NK) cells or peripheral blood mononuclear cells (PBMCs))

-

Anti-DNP antibodies (IgG isotype)

-

Cell culture medium

-

Cytotoxicity detection kit (e.g., LDH release assay or Calcein-AM release assay)

Procedure:

-

Cell Plating: Plate the DNP-labeled target cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Antibody Addition: Add anti-DNP antibodies to the wells at various concentrations. Include a no-antibody control.

-

Effector Cell Addition: Add effector cells to the wells at a desired effector-to-target (E:T) ratio (e.g., 10:1, 25:1).

-

Incubation: Incubate the plate for 4-18 hours at 37°C in a CO2 incubator.

-

Cytotoxicity Measurement: Measure the extent of cell lysis using a cytotoxicity detection kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of specific lysis for each condition.

The following diagram illustrates the experimental workflow for cell labeling and subsequent ADCC induction.

Signaling and Logical Pathways

The primary application of this compound in the context of drug development is to act as a bridge between a target cell and the immune system. This is not a classical signaling pathway involving intracellular cascades, but rather a logical pathway of induced proximity and subsequent immune activation.

The DBCO end of the molecule allows for its attachment to a target, for instance, a cancer cell that has been engineered to express azido (B1232118) groups on its surface. Once the cancer cell is "painted" with the DNP hapten, circulating anti-DNP antibodies can bind to it. This antibody coating then engages the Fc receptors on immune effector cells, such as NK cells, leading to the activation of ADCC and the destruction of the target cell.

The following diagram illustrates this logical pathway.

Conclusion

This compound is a powerful tool for researchers in immunology and drug development. Its well-defined structure, combining a bioorthogonal conjugation moiety with an immune-recruiting hapten, allows for the targeted destruction of cells of interest. The protocols and data presented in this guide provide a solid foundation for the successful application of this versatile molecule in a variety of research settings.

References

An In-depth Technical Guide to the Mechanism of Action of DNP-PEG2-NHCO-C2-DBCO

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DNP-PEG2-NHCO-C2-DBCO is a bifunctional small molecule at the forefront of targeted immunotherapy, operating as an antibody-recruiting molecule (ARM). Its mechanism of action is predicated on a two-step, bioorthogonal strategy to "paint" target cells with an artificial antigen, the dinitrophenyl (DNP) hapten, thereby redirecting the host's immune system to eliminate them. This guide provides a comprehensive overview of the core mechanism, experimental protocols, and the underlying signaling pathways of this innovative approach to cancer therapy and other targeted treatments.

Core Mechanism of Action

The fundamental principle behind this compound lies in its ability to covalently link to target cells and subsequently recruit endogenous anti-DNP antibodies, which are prevalent in most individuals. This process effectively bypasses the need for the natural expression of tumor-specific antigens and instead leverages a pre-existing immune response. The mechanism can be dissected into two key stages:

Stage 1: Metabolic Glycoengineering and Bioorthogonal Ligation

The initial step involves the metabolic labeling of target cells with an unnatural azide-modified sugar, such as N-azidoacetylmannosamine (Ac4ManNAz). Cells take up this sugar and process it through their glycosylation machinery, resulting in the presentation of azide (B81097) groups on the cell surface glycoproteins and glycolipids.

Once the cells are adorned with azide moieties, this compound is introduced. The dibenzocyclooctyne (DBCO) group on the molecule reacts specifically and covalently with the azide groups via a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reaction.[1][2] This reaction is highly efficient and bioorthogonal, meaning it proceeds readily in a biological environment without interfering with native biochemical processes. The polyethylene (B3416737) glycol (PEG) linker provides spacing and improves solubility.

Stage 2: Antibody Recruitment and Immune-Mediated Cytotoxicity

Following the successful ligation of this compound to the cell surface, the dinitrophenyl (DNP) hapten is displayed as a neo-antigen.[1] Endogenous polyclonal anti-DNP IgG and IgM antibodies, present in the serum of most individuals due to environmental exposure, then recognize and bind to the DNP hapten.[3]

This binding event transforms the target cell into an opsonized entity, flagging it for destruction by the immune system through two primary effector pathways:

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc portion of the bound anti-DNP IgG antibodies is recognized by Fcγ receptors (FcγR) on the surface of immune effector cells, primarily Natural Killer (NK) cells.[4] This engagement triggers the release of cytotoxic granules (containing perforin (B1180081) and granzymes) from the NK cells, inducing apoptosis in the target cell.[4]

-

Complement-Dependent Cytotoxicity (CDC): The binding of anti-DNP antibodies (both IgG and IgM) can activate the classical complement pathway.[5] This leads to the formation of the Membrane Attack Complex (MAC) on the target cell surface, creating pores that disrupt osmotic balance and cause cell lysis.[5][6]

Experimental Data

While specific quantitative data for this compound is emerging, the following table summarizes typical data that would be generated to characterize its activity, based on similar antibody-recruiting molecule studies.

| Parameter | Typical Value/Range | Method | Reference |

| Metabolic Labeling Efficiency | |||

| Percentage of Azide-Positive Cells | > 90% | Flow Cytometry | [2] |

| DNP Hapten Display | |||

| Mean Fluorescence Intensity (MFI) | Varies with cell type and labeling conditions | Flow Cytometry with fluorescent anti-DNP antibody | [2] |

| Antibody Recruitment | |||

| Apparent Binding Affinity (KD,app) of anti-DNP Ab | 10-100 nM | Flow Cytometry, Surface Plasmon Resonance | [7] |

| Immune-Mediated Cytotoxicity | |||

| ADCC (% Lysis) | 20-60% | LDH Release Assay, Calcein AM Release Assay | [8][9] |

| CDC (% Lysis) | 15-50% | Calcein AM Release Assay, Propidium Iodide Staining | [5][8] |

| EC50 for Cytotoxicity | 1-50 nM | Dose-response analysis of cytotoxicity assays | [10] |

Experimental Protocols

Metabolic Labeling of Target Cells with Azide Sugars

Objective: To introduce azide functionalities onto the cell surface of a target cancer cell line (e.g., LS174T colorectal adenocarcinoma cells).[2]

Materials:

-

Target cancer cell line (e.g., LS174T)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

N-azidoacetylmannosamine (Ac4ManNAz) stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Seed the target cells in a suitable culture vessel (e.g., 6-well plate) and allow them to adhere and reach approximately 50-70% confluency.

-

Prepare the working concentration of Ac4ManNAz in complete culture medium. A final concentration of 50 µM is a good starting point.[2]

-

Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.

-

Incubate the cells for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).

-

After incubation, wash the cells three times with PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for the click reaction.

Cell Surface Functionalization with this compound

Objective: To covalently attach the DNP hapten to the azide-labeled cells via a SPAAC reaction.[2]

Materials:

-

Azide-labeled cells (from Protocol 3.1)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Serum-free cell culture medium or PBS

Protocol:

-

Prepare the working concentration of this compound in serum-free medium or PBS. A final concentration of 50 µM can be used as a starting point.[2]

-

Add the this compound solution to the azide-labeled cells.

-

Incubate for 1-2 hours at 37°C.

-

Wash the cells three times with PBS to remove any unreacted this compound. The cells are now "DNP-painted" and ready for antibody recruitment and downstream assays.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

Objective: To quantify the killing of DNP-painted target cells by immune effector cells in the presence of anti-DNP antibodies.

Materials:

-

DNP-painted target cells (from Protocol 3.2)

-

Effector cells (e.g., human peripheral blood mononuclear cells (PBMCs) or isolated Natural Killer (NK) cells)

-

Anti-DNP antibody (e.g., rabbit or human polyclonal anti-DNP IgG)

-

Control IgG antibody

-

Assay medium (e.g., RPMI-1640 with 2% FBS)

-

Lactate Dehydrogenase (LDH) release assay kit

Protocol:

-

Plate the DNP-painted target cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Add the anti-DNP antibody or control IgG to the wells at various concentrations.

-

Add the effector cells at a desired effector-to-target (E:T) ratio (e.g., 25:1).

-

Set up control wells:

-

Target cells alone (spontaneous release)

-

Target cells with lysis buffer (maximum release)

-

Effector cells alone

-

-

Incubate the plate for 4-6 hours at 37°C, 5% CO2.

-

Centrifuge the plate at 250 x g for 5 minutes.

-

Transfer the supernatant to a new 96-well plate and perform the LDH release assay according to the manufacturer's instructions.

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Visualizations

Caption: Experimental workflow for DNP-hapten labeling and immune-mediated killing.

Caption: Signaling pathways for ADCC and CDC initiated by anti-DNP antibody recruitment.

References

- 1. Antibody Recognition of Cancer Cells via Glycan Surface Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Nanobody Activation Immunotherapeutic That Selectively Destroys HER2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibody-dependent cellular cytotoxicity - Wikipedia [en.wikipedia.org]

- 5. Complement-Dependent Cytotoxicity (CDC) Assay | Sartorius [sartorius.com]

- 6. revvity.com [revvity.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antibody-dependent cell-mediated cytotoxicity (ADCC) assay with natural killer cells in malaria immunity [protocols.io]

- 10. Chemical control over immune recognition: a class of antibody-recruiting small molecules that target prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the role of the DNP hapten in bioconjugation

An In-depth Technical Guide to the Role of the DNP Hapten in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,4-Dinitrophenyl (DNP) group is a small organic molecule, or hapten, that has become an indispensable tool in immunology, biochemistry, and drug development.[1][2][3] Haptens are not immunogenic on their own but can elicit a robust and specific immune response when conjugated to a larger carrier molecule, such as a protein.[2][4][] This property makes the DNP hapten a versatile component for a wide range of bioconjugation applications, from serving as a model immunogen to developing sensitive detection systems and targeted therapeutics.[1][3][4] This technical guide provides a comprehensive overview of the core principles, applications, and experimental methodologies related to the use of the DNP hapten in bioconjugation.

Core Principles of DNP Hapten Bioconjugation

The fundamental principle behind the utility of the DNP hapten lies in its ability to be covalently coupled to larger biomolecules, thereby rendering them immunogenic.[2][] This process, known as hapten-carrier conjugation, is the cornerstone of its application in generating specific antibodies and studying immune responses.

The Hapten-Carrier Effect:

When a DNP hapten is conjugated to a carrier protein, the immune system recognizes the entire conjugate as foreign. This leads to the production of antibodies not only against the carrier protein but also, crucially, against the DNP hapten itself.[3][6][7] These anti-DNP antibodies can then be used for a variety of detection and targeting purposes.

Common Carrier Proteins:

Several carrier proteins are commonly used for DNP conjugation, each with its own advantages:

-

Keyhole Limpet Hemocyanin (KLH): A large, immunogenic protein that elicits a strong immune response, making it ideal for antibody production.[8][9]

-

Bovine Serum Albumin (BSA): A smaller, well-characterized protein often used in immunoassays and as a carrier for immunization.[3][6][7]

-

Ovalbumin (OVA): Another commonly used carrier protein for immunization and immunological studies.[6]

The choice of carrier protein can influence the magnitude and type of immune response.

Bioconjugation Chemistry:

The covalent attachment of DNP to a carrier molecule is typically achieved through reactive functional groups. A common method involves the use of N-Succinimidyl 6-(2,4-dinitroanilino)hexanoate (DNP-NHS ester), which reacts with primary amines (e.g., the side chain of lysine (B10760008) residues) on proteins to form stable amide bonds.[2] Other methods may utilize different reactive groups to target other amino acid residues.[]

The degree of hapten conjugation, or epitope density, is a critical parameter that can significantly impact the immunogenicity of the conjugate.[10][11][12][13] A higher epitope density does not always lead to a stronger immune response and can sometimes induce tolerance.[11][12][13]

Applications in Research and Drug Development

The unique properties of the DNP hapten have led to its widespread adoption in various scientific disciplines.

Immunology Research:

-

Model Immunogen: DNP-carrier conjugates are extensively used as model antigens to study the fundamental mechanisms of antibody production, B-cell and T-cell activation, and immunological memory.[3][6][14]

-

Induction of Immune Responses: Immunization with DNP-carrier conjugates is a standard method for generating high-titer anti-DNP antibodies for research purposes.[3][8][15]

Immunoassays and Detection Systems:

-

ELISA, Western Blotting, and Immunohistochemistry: Anti-DNP antibodies are valuable reagents in various immunoassays for the detection of DNP-labeled molecules.[1][16][17]

-

Biotin-Free Detection: The DNP-anti-DNP system serves as an excellent alternative to the biotin-streptavidin system, particularly in applications where endogenous biotin (B1667282) may cause background interference.[1][17][18]

-

Tyramide Signal Amplification (TSA): DNP-tyramide is used in TSA to achieve high-density labeling of target proteins or nucleic acids, significantly enhancing detection sensitivity in techniques like immunofluorescence and in situ hybridization.[19]

Drug Development and Therapeutics:

-

Vaccine Development: Haptens like DNP are used to enhance the immune response to weakly immunogenic antigens, a strategy explored in vaccine design.[4]

-

Antibody-Drug Conjugates (ADCs): The principle of hapten-carrier conjugation is relevant to the design of ADCs, where a cytotoxic drug (acting as a hapten) is linked to an antibody that targets cancer cells.

-

Targeted Cancer Immunotherapy: Multivalent presentations of DNP on targeting moieties, such as hyaluronic acid, can be used to recruit anti-DNP antibodies to the surface of cancer cells, thereby flagging them for destruction by the immune system.[20]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of the DNP hapten in various experimental contexts.

Table 1: DNP-Carrier Conjugate Characteristics

| Carrier Protein | Hapten to Carrier Ratio (molar) | Reference |

| Bovine Serum Albumin (BSA) | ~40 DNP/molecule | [3][7] |

| Keyhole Limpet Hemocyanin (KLH) | ≥400 DNP/molecule | [9] |

| Rabbit Serum Albumin (RSA) | 0.5 - 30 DNP/molecule | [10] |

| Polymerized flagellin (B1172586) (POL) | Varied (low, intermediate, high) | [11][12][13] |

Table 2: Experimental Parameters for Anti-DNP Antibody Production

| Parameter | Value | Experimental Context | Reference |

| Cell Density | 1 x 10^6 cells/culture | In vitro primary anti-DNP antibody production | [15] |

| Antigen Concentration | 5 - 10 µ g/culture | In vitro primary anti-DNP antibody production | [15] |

| Immunization Dose (Rabbits) | 0.27 or 2.7 µmol/kg | Intravenous administration of DNP-F | [10] |

| Immunization Dose (Rats) | 0.027 - 27 µmol/kg/day | Intramuscular administration of DNP-F | [10] |

| Immunization Dose (Zebrafish) | 1 mg/L DNP-KLH (injection) | Intraperitoneal injection | [21] |

| Immunization Dose (Zebrafish) | 35 mg/L DNP-KLH (immersion) | Mucosal bath immersion | [21] |

Table 3: Anti-DNP Antibody Characteristics

| Antibody Isotype | Observation | Experimental Context | Reference |

| IgM | Primarily produced in early in vitro response | Primary in vitro anti-DNP antibody production | [15] |

| IgE | Produced by hybridomas after specific immunization | Production of monoclonal IgE anti-DNP antibodies | [8] |

| IgG and IgM | Produced after in vivo immunization | Intravenous administration of DNP-F in rabbits | [10] |

| IgG | Predominant isotype after secondary immunization | DNP-KLH immunization in hyenas | [22] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative protocols for key experiments involving the DNP hapten.

Protocol 1: Immunization of Mice with DNP-KLH for Antibody Production

This protocol is adapted from standard immunization procedures.[8][23]

Materials:

-

DNP-KLH conjugate

-

Complete Freund's Adjuvant (CFA) or another suitable adjuvant

-

Phosphate-Buffered Saline (PBS)

-

Syringes and needles

-

Mice (e.g., BALB/c strain)

Procedure:

-

Antigen Preparation: Prepare an emulsion of DNP-KLH in CFA. A common ratio is 1:1 (v/v) of DNP-KLH solution in PBS to CFA. The final concentration of DNP-KLH is typically 50-100 µg per mouse for the initial immunization.

-

Primary Immunization: Inject each mouse subcutaneously or intraperitoneally with 100-200 µL of the DNP-KLH/CFA emulsion.

-

Booster Immunizations: Administer booster injections every 2-3 weeks. For boosters, use DNP-KLH emulsified in Incomplete Freund's Adjuvant (IFA) or dissolved in PBS.

-

Titer Monitoring: Collect small blood samples from the tail vein 7-10 days after each booster to monitor the anti-DNP antibody titer using ELISA.

-

Final Bleed: Once a high antibody titer is achieved, perform a terminal bleed via cardiac puncture to collect a larger volume of serum.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-DNP Antibody Titer

This protocol describes a standard indirect ELISA to determine the concentration of anti-DNP antibodies in serum.[22][24]

Materials:

-

DNP-BSA conjugate

-

96-well ELISA plates

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Washing buffer (e.g., PBS with 0.05% Tween-20, PBST)

-

Blocking buffer (e.g., 1% BSA in PBST)

-

Serum samples containing anti-DNP antibodies (and negative control serum)

-

Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG)

-

Substrate for the enzyme (e.g., TMB for HRP)

-

Stop solution (e.g., 2M H₂SO₄)

-

Plate reader

Procedure:

-

Coating: Dilute DNP-BSA in coating buffer to a concentration of 1-10 µg/mL. Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.

-

Washing: Wash the plate three times with washing buffer.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with washing buffer.

-

Primary Antibody Incubation: Prepare serial dilutions of the serum samples in blocking buffer. Add 100 µL of each dilution to the wells and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with washing buffer.

-

Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with washing buffer.

-

Substrate Development: Add 100 µL of the substrate to each well and incubate in the dark until a color change is observed.

-

Stopping the Reaction: Add 50 µL of stop solution to each well.

-

Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

Visualizations

Signaling Pathway

Caption: DNP antigen-mediated signaling cascade via the IgE/FcεRI receptor complex.[25]

Experimental Workflow

Caption: Workflow for a typical indirect ELISA to detect anti-DNP antibodies.

Logical Relationship

Caption: Logical flow from DNP hapten to its diverse research applications.

References

- 1. Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies - Innovative antibodies against haptens and transmembrane proteins [synabs.be]

- 2. Hapten Labeling Reagent Having Antigenicity but not Provoking an Immune Response | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. mybiosource.com [mybiosource.com]

- 4. scbt.com [scbt.com]

- 6. academic.oup.com [academic.oup.com]

- 7. 4adi.com [4adi.com]

- 8. karger.com [karger.com]

- 9. DNP-血蓝蛋白结合物,钥孔虫戚 DNP-Hemocyanin Conjugate, Keyhole Limpet, is useful for production of antibodies specific for DNP and hemocyanin. Contains ≥400 DNP-groups per molecule of protein. | Sigma-Aldrich [sigmaaldrich.com]

- 10. Drug-protein conjugates--XI. Disposition and immunogenicity of dinitrofluorobenzene, a model compound for the investigation of drugs as haptens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Induction of immunity and tolerance in vitro by hapten protein conjugates. I. The relationship between the degree of hapten conjugation and the immunogenicity of dinitrophenylated polymerized flagellin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Induction of immunity and tolerance in vitro by hapten protein conjugates. I. The relationship between the degree of hapten conjugation and the immunogenicity of dinitrophenylated polymerized flagellin. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]

- 13. INDUCTION OF IMMUNITY AND TOLERANCE IN VITRO BY HAPTEN PROTEIN CONJUGATES: I. THE RELATIONSHIP BETWEEN THE DEGREE OF HAPTEN CONJUGATION AND THE IMMUNOGENICITY OF DINITROPHENYLATED POLYMERIZED FLAGELLIN - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The role of DNP in antigen activation of cellular immune responses - UBC Library Open Collections [open.library.ubc.ca]

- 15. Regulation of in vitro primary anti-DNP antibody production by functional subsets of T lymphocytes in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-DNP Antibodies | Invitrogen [thermofisher.com]

- 17. Anti-DNP Monoclonal Antibodies (clone: DNP.m3) | Recombinant - Syd Labs [sydlabs.com]

- 18. DNP Antibodies Anti-DNP | Recombinant - Syd Labs [sydlabs.com]

- 19. biotium.com [biotium.com]

- 20. researchgate.net [researchgate.net]

- 21. DNP-KLH Yields Changes in Leukocyte Populations and Immunoglobulin Isotype Use with Different Immunization Routes in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Hooke - Protocols - Immunization of Mice to Induce DTH Response [hookelabs.com]

- 24. Preparation and identification of anti-2, 4-dinitrophenyl monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Core Function of DBCO Linkers in Copper-Free Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioconjugation, the demand for highly efficient, specific, and biocompatible ligation techniques is paramount. Copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has emerged as a revolutionary tool, and at its heart lies the dibenzocyclooctyne (DBCO) linker. This technical guide provides a comprehensive overview of the function of DBCO linkers, their mechanism of action, and their application in research and drug development, supported by quantitative data and detailed experimental protocols.

The Fundamental Principle: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The primary function of a DBCO linker is to react with an azide-functionalized molecule in a highly selective and efficient manner without the need for a cytotoxic copper catalyst.[1][] This reaction, known as SPAAC, is a cornerstone of bioorthogonal chemistry, allowing for the formation of a stable covalent bond in complex biological environments.[1][3]

The driving force behind this reaction is the significant ring strain of the cyclooctyne (B158145) ring within the DBCO molecule.[1][4] This inherent strain dramatically lowers the activation energy of the [3+2] cycloaddition with an azide (B81097), enabling the reaction to proceed rapidly under physiological conditions (neutral pH and ambient or body temperature) in aqueous environments.[1][] The result is a stable triazole linkage, formed with high specificity and minimal side reactions.[5][6]

Core Advantages of DBCO-Mediated Bioconjugation

The unique properties of DBCO linkers offer several distinct advantages for researchers and drug developers:

-

Biocompatibility and Bioorthogonality: The most significant advantage is the elimination of the cytotoxic copper(I) catalyst required in traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This makes DBCO linkers ideal for in vivo applications, including live cell imaging and the development of therapeutics.[7][8] The DBCO and azide groups are highly selective for each other and do not interfere with native biochemical processes.[1][3]

-

Rapid Reaction Kinetics: The inherent ring strain of the DBCO moiety leads to fast reaction kinetics, with some reactions proceeding to completion in under five minutes.[1] This allows for efficient conjugation even at low concentrations of reactants.[1]

-

High Efficiency and Yield: The SPAAC reaction between DBCO and an azide is highly efficient, often resulting in near-quantitative yields of the desired conjugate.[5] This is particularly crucial in applications like the synthesis of antibody-drug conjugates (ADCs), where a precise drug-to-antibody ratio (DAR) is critical for efficacy.[1]

-

Stability of Conjugates: The resulting triazole linkage is highly stable, ensuring the integrity of the bioconjugate under physiological conditions.[3] Both the DBCO and azide functional groups also exhibit good stability on biomolecules prior to conjugation.[1]

Quantitative Data for DBCO-Mediated Reactions

The efficiency of DBCO-mediated bioconjugation can be influenced by several factors. The following tables summarize key quantitative parameters to aid in experimental design.

| Parameter | Typical Value/Range | Conditions | Source(s) |

| Molar Excess (DBCO-NHS ester to Antibody) | 5-30 fold | Room Temperature, 30-60 min | [1] |

| Molar Excess (Azide-modified molecule to DBCO-Antibody) | 1.5-4 fold | 4°C to 37°C, 2-24 hours | [1] |

| Reaction Time (SPAAC) | < 5 min to overnight | Dependent on concentration and reactants | [1] |

| Optimal pH | 7.0 - 9.0 | Aqueous buffer (e.g., PBS) | [1] |

| DBCO Stability (on IgG) | ~3-5% loss of reactivity | 4 weeks at 4°C or -20°C | [1] |

| DBCO Construct | Reactant Azide | Buffer | Rate Constant (M⁻¹s⁻¹) | Source(s) |

| Sulfo DBCO-amine | Model Azides | Various | 0.27 - 1.22 | [9] |

| DBCO-Trastuzumab | Model Azides | HEPES & PBS | Slower than Sulfo DBCO-amine | [9] |

| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | 0.18 - 0.37 | [9] |

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. Below are generalized protocols for the labeling of an antibody with a DBCO-NHS ester and the subsequent copper-free click chemistry reaction.

Protocol 1: Antibody Labeling with DBCO-NHS Ester

Objective: To introduce a reactive DBCO group onto an antibody via its primary amine residues (e.g., lysine).

Materials:

-

Antibody in an amine-free buffer (e.g., PBS)

-

DBCO-NHS ester

-

Anhydrous DMSO

-

Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Antibody Preparation: Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS.[10]

-

DBCO-NHS Ester Preparation: Dissolve the DBCO-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.[11]

-

Conjugation Reaction: Add a 20- to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution.[10] The final concentration of DMSO should be kept below 20% to avoid denaturation of the antibody.[10][11]

-

Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[10][11]

-

Quenching (Optional): To quench any unreacted DBCO-NHS ester, add a quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[7]

-

Purification: Remove the excess, unreacted DBCO-NHS ester and quenching agent using a desalting column, spin filtration, or dialysis against the desired storage buffer (e.g., PBS).[3][12]

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the DBCO group at its characteristic absorbance maximum (around 309 nm).[12][13] The progress of the reaction can be monitored by the decrease in absorbance at ~310 nm as the DBCO is consumed.[9][10]

Protocol 2: Copper-Free Click Chemistry Conjugation

Objective: To conjugate the DBCO-activated antibody with an azide-containing molecule (e.g., a drug, fluorophore, or peptide).

Materials:

-

DBCO-activated antibody (from Protocol 1)

-

Azide-functionalized molecule

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup: Mix the DBCO-activated antibody with a 1.5 to 4-fold molar excess of the azide-functionalized molecule in the reaction buffer.[1]

-

Incubation: Incubate the reaction mixture. Common incubation conditions are 2-4 hours at room temperature or overnight at 4°C.[10] For some applications, the incubation can be extended up to 48 hours.[1]

-

Purification: Purify the resulting antibody conjugate to remove any unreacted azide-functionalized molecule. The purification method will depend on the properties of the conjugate and may include size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.

-

Analysis: Analyze the final conjugate using methods such as SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate, and mass spectrometry to confirm the final product and determine the drug-to-antibody ratio (DAR).[1]

Applications in Research and Drug Development

The versatility of DBCO linkers has led to their widespread adoption in numerous applications:

-

Antibody-Drug Conjugates (ADCs): DBCO linkers are extensively used in the synthesis of ADCs, enabling the precise attachment of potent cytotoxic drugs to monoclonal antibodies.[14][15] Both cleavable and non-cleavable DBCO linkers are available, offering different mechanisms for payload release.[12][16]

-

Live Cell Imaging: The biocompatibility of copper-free click chemistry makes it an invaluable tool for labeling and visualizing biomolecules in living cells without perturbing their natural functions.[7][17]

-

PROTACs: DBCO linkers are also employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.[16][18]

-

Surface Functionalization: DBCO linkers can be used to functionalize surfaces, such as those of nanoparticles or liposomes, for targeted drug delivery and diagnostic applications.[19][20]

-

Biomolecule Labeling: DBCO linkers are used to label a wide range of biomolecules, including proteins, peptides, nucleic acids, and lipids, for various research purposes.[5][]

Conclusion

DBCO linkers are a powerful and versatile tool in the field of bioconjugation. Their ability to facilitate rapid, specific, and biocompatible copper-free click chemistry reactions has revolutionized the way researchers approach the labeling and modification of biomolecules. From fundamental research in live cell imaging to the development of next-generation therapeutics like ADCs and PROTACs, the DBCO linker continues to be a critical component in advancing scientific discovery and improving human health. The quantitative data and detailed protocols provided in this guide offer a solid foundation for the successful implementation of DBCO-mediated strategies in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. glenresearch.com [glenresearch.com]

- 5. DBCO Linkers | Conju-Probe | Enable Bioconjugation [conju-probe.com]

- 6. medium.com [medium.com]

- 7. benchchem.com [benchchem.com]

- 8. Copper Free Click Chemistry Linkers | AxisPharm [axispharm.com]

- 9. benchchem.com [benchchem.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. broadpharm.com [broadpharm.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. benchchem.com [benchchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. worldscientific.com [worldscientific.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization [mdpi.com]

- 20. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]

An In-depth Technical Guide to DNP-PEG2-NHCO-C2-DBCO: Chemical Properties, Synthesis, and Applications in Antibody Recruitment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of DNP-PEG2-NHCO-C2-DBCO, a bifunctional molecule designed for advanced bioconjugation and immunotherapy research. This molecule serves as a "clickable" hapten, enabling the recruitment of endogenous or therapeutic antibodies to specific sites of interest, such as the surface of cancer cells.

Core Chemical Properties

This compound is a precisely engineered molecule that incorporates three key functional domains: a 2,4-dinitrophenyl (DNP) group, a polyethylene (B3416737) glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) moiety. The DNP group acts as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier. The PEG spacer enhances solubility and provides spatial separation between the functional ends. The DBCO group is a strained alkyne that readily participates in copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][2]

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₄H₃₆N₆O₉ |

| Molecular Weight | 672.68 g/mol |

| Appearance | Likely a solid |

| Solubility | Soluble in DMSO and other organic solvents. The PEG linker enhances aqueous solubility. |

| Storage Conditions | Store at -20°C, desiccated and protected from light. Avoid frequent freeze-thaw cycles. |

Synthesis of this compound

-

Synthesis of the DNP-PEG Linker with a free amine (DNP-PEG2-NH2).

-

Synthesis of an activated DBCO ester (DBCO-C2-NHS ester).

-

Coupling of the DNP-PEG-amine with the DBCO-NHS ester.

Below are detailed experimental protocols for each stage.

Experimental Protocol: Synthesis of DNP-PEG2-NH2

This protocol describes the synthesis of the DNP-functionalized PEG linker with a terminal amine group.

Materials:

-

Amino-PEG2-amine

-

2,4-Dinitrofluorobenzene (DNFB)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and Hexanes for chromatography

Procedure:

-

Dissolve Amino-PEG2-amine (1 equivalent) in anhydrous DCM or DMF.

-

Add TEA or DIPEA (1.1 equivalents) to the solution to act as a base.

-

Slowly add a solution of DNFB (1 equivalent) in the same solvent to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield DNP-PEG2-NH2.

-

Characterize the product by ¹H NMR and Mass Spectrometry.

Experimental Protocol: Synthesis of DBCO-C2-NHS ester

This protocol details the activation of a DBCO-containing carboxylic acid for subsequent coupling.

Materials:

-

DBCO-C2-COOH (DBCO-propanoic acid)

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

Dissolve DBCO-C2-COOH (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC or EDC (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours.

-

If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

-

Concentrate the filtrate under reduced pressure.

-

The crude DBCO-C2-NHS ester can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or chromatography.

Experimental Protocol: Coupling of DNP-PEG2-NH2 and DBCO-C2-NHS ester

This final step couples the two previously synthesized fragments to yield the target molecule.

Materials:

-

DNP-PEG2-NH2

-

DBCO-C2-NHS ester

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Silica gel for column chromatography or preparative HPLC

Procedure:

-

Dissolve DNP-PEG2-NH2 (1 equivalent) in anhydrous DCM or DMF.

-

Add TEA or DIPEA (1.1 equivalents) to the solution.

-

Add a solution of DBCO-C2-NHS ester (1.05 equivalents) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the final product, this compound, by silica gel column chromatography or preparative HPLC.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Synthetic pathway for this compound.

Applications in Antibody Recruitment and Cell Surface Engineering

The primary application of this compound is in the field of chemical biology and immunotherapy, where it is used to modify the surface of cells with DNP haptens. This modification allows for the recruitment of anti-DNP antibodies to the cell surface, which can then trigger an immune response against the targeted cell. This is particularly relevant in the context of cancer immunotherapy.

Experimental Workflow: Cell Surface Modification and Antibody Recruitment

This workflow outlines the general steps for modifying azide-labeled cells with this compound and subsequently detecting the recruitment of anti-DNP antibodies.

Caption: Experimental workflow for cell surface modification and antibody recruitment.

Detailed Experimental Protocol: Flow Cytometry Analysis of Antibody Recruitment

This protocol provides a step-by-step method for quantifying the recruitment of anti-DNP antibodies to the surface of modified cells using flow cytometry.

Materials:

-

Target cells (e.g., a cancer cell line)

-

Azide-modified sugar (e.g., Ac4ManNAz)

-

This compound

-

Fluorescently labeled anti-DNP antibody (e.g., FITC-anti-DNP)

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

Flow cytometer

Procedure:

-

Metabolic Labeling: Culture target cells in the presence of an azide-modified sugar (e.g., 25-50 µM Ac4ManNAz) for 48-72 hours to allow for incorporation into cell surface glycans.

-

Cell Preparation: Harvest the cells and wash them three times with cold PBS containing 1% BSA (FACS buffer).

-

DBCO Conjugation: Resuspend the cells in FACS buffer and add this compound to a final concentration of 10-50 µM. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

Washing: Wash the cells three times with FACS buffer to remove any unreacted this compound.

-

Antibody Staining: Resuspend the cells in FACS buffer and add the fluorescently labeled anti-DNP antibody at the manufacturer's recommended concentration. Incubate for 30-60 minutes on ice in the dark.

-

Final Wash: Wash the cells three times with FACS buffer to remove any unbound antibody.

-

Flow Cytometry: Resuspend the cells in FACS buffer and analyze them on a flow cytometer. A significant increase in fluorescence intensity in the appropriate channel will be observed for cells treated with both the azide (B81097) sugar and the this compound compared to control cells.

Signaling Pathway: Complement-Dependent Cytotoxicity (CDC)

The recruitment of anti-DNP antibodies to the cell surface can initiate downstream effector functions, such as Complement-Dependent Cytotoxicity (CDC). This pathway leads to the formation of the Membrane Attack Complex (MAC) and subsequent lysis of the target cell.

Caption: Classical pathway of complement activation leading to cell lysis.

Conclusion

This compound is a valuable tool for researchers in chemical biology, immunology, and drug development. Its unique trifunctional structure allows for the precise installation of DNP haptens onto azide-modified biological targets through a highly efficient and bioorthogonal click chemistry reaction. This enables the study of antibody recruitment and the subsequent engagement of immune effector functions, opening up new avenues for the development of targeted immunotherapies. The detailed protocols provided in this guide offer a starting point for the synthesis and application of this versatile molecule in a research setting.

References

Applications of Haptens in Immunological Research: A Technical Guide

Introduction

Haptens are small molecules that, on their own, are incapable of eliciting an immune response. However, when covalently attached to a larger carrier molecule, typically a protein, they become immunogenic and can induce the production of specific antibodies.[1][2] This principle, known as the hapten-carrier effect, has become a cornerstone of immunological research, enabling the generation of antibodies against a vast array of small molecules such as drugs, hormones, pesticides, and toxins.[][4] This technical guide provides an in-depth overview of the applications of haptens in immunological research, complete with detailed experimental protocols, quantitative data, and visual workflows to aid researchers, scientists, and drug development professionals.

The core utility of haptens lies in their ability to make the non-immunogenic immunogenic. The hapten acts as the epitope for antibody recognition, while the carrier protein provides the necessary T-cell help to activate B-cells and initiate an antibody response.[5][6] This allows for the development of highly specific immunoassays for the detection and quantification of small molecules, the production of catalytic antibodies, and the design of novel vaccines.[7][8]

Generation of Anti-Hapten Antibodies

The production of high-affinity, specific antibodies against a hapten is the primary goal for many immunological applications. This process involves three key stages: hapten-carrier conjugation, immunization, and antibody titer determination.

Hapten-Carrier Conjugation

The choice of carrier protein and conjugation chemistry is critical for a successful immune response.[9][10] Common carrier proteins include Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), and Ovalbumin (OVA).[1][][11] The selection of a carrier should consider its immunogenicity and the availability of reactive groups for conjugation.[9]

Table 1: Common Carrier Proteins for Hapten Conjugation

| Carrier Protein | Molecular Weight (kDa) | Immunogenicity | Key Features |

| Keyhole Limpet Hemocyanin (KLH) | 4,500 - 13,000 | High | Large, complex glycoprotein (B1211001) with numerous primary amines for conjugation. Widely considered the most immunogenic carrier.[1][12][13] |

| Bovine Serum Albumin (BSA) | ~67 | Moderate | Abundant, soluble, and well-characterized protein with many available lysine (B10760008) residues.[1][][11] |

| Ovalbumin (OVA) | ~45 | Moderate | A well-characterized protein often used as a carrier and for screening assays.[11] |

The conjugation strategy depends on the functional groups present on the hapten. The following table summarizes common conjugation chemistries.

Table 2: Common Hapten-Carrier Conjugation Chemistries

| Functional Group on Hapten | Crosslinker/Reagent | Reactive Group on Carrier | Resulting Bond |

| Carboxyl (-COOH) | EDC/NHS | Amine (-NH₂) | Amide |

| Amine (-NH₂) | Glutaraldehyde | Amine (-NH₂) | Schiff base (reduced to a stable secondary amine) |

| Thiol (-SH) | Maleimide-activated carrier | Thiol (-SH) | Thioether |

| Aldehyde/Ketone | (Carboxymethoxy)amine | Amine (-NH₂) | Oxime |

This protocol describes a two-step method for conjugating a hapten with a carboxyl group to the primary amines of a carrier protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[9]

Materials:

-

Hapten with a carboxyl group

-

Carrier protein (e.g., BSA, KLH)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Glycine or Tris, pH 7.5

-

Desalting column or dialysis cassette (10K MWCO)

Procedure:

-

Carrier Protein Preparation: Dissolve the carrier protein in the Coupling Buffer at a concentration of 5-10 mg/mL.

-

Hapten Activation:

-

Dissolve the hapten in the Activation Buffer.

-

Add a 5-10 fold molar excess of EDC and NHS/Sulfo-NHS to the hapten solution.

-

Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.

-

-

Conjugation:

-

Immediately add the activated hapten solution to the carrier protein solution. A common starting molar ratio of hapten to carrier protein is 20:1 to 100:1.[9]

-

Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

-

-

Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted NHS-esters. Incubate for 15 minutes.

-

Purification: Remove excess unreacted hapten and crosslinkers by dialysis against PBS or by using a desalting column.

-

Characterization (Optional but Recommended):

Immunization

Once the hapten-carrier conjugate is prepared and purified, it is used to immunize an animal to elicit an antibody response. The choice of animal (commonly mice or rabbits) and adjuvant is crucial for a robust immune response. Freund's adjuvant is commonly used, with Complete Freund's Adjuvant (CFA) for the primary immunization and Incomplete Freund's Adjuvant (IFA) for subsequent booster injections.[9][16]

Table 3: Typical Immunization Schedule for Rabbits

| Day | Procedure | Adjuvant | Route of Administration | Antigen Dose (per rabbit) |

| 0 | Primary Immunization | Complete Freund's Adjuvant (CFA) | Subcutaneous (multiple sites) | 100-500 µg |

| 14 | Booster 1 | Incomplete Freund's Adjuvant (IFA) | Subcutaneous (multiple sites) | 50-250 µg |

| 28 | Booster 2 | Incomplete Freund's Adjuvant (IFA) | Subcutaneous (multiple sites) | 50-250 µg |

| 35 | Test Bleed | N/A | Ear artery or vein | N/A |

| 42 | Booster 3 | Incomplete Freund's Adjuvant (IFA) | Subcutaneous (multiple sites) | 50-250 µg |

| 56 | Production Bleed | N/A | Ear artery or vein | N/A |

Materials:

-

Purified hapten-carrier conjugate

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Sterile saline or PBS

-

Syringes and needles

-

New Zealand White rabbits

Procedure:

-

Antigen Preparation:

-

For the primary immunization, prepare an emulsion by mixing equal volumes of the hapten-carrier conjugate (in sterile saline or PBS) and CFA. The final concentration should allow for the desired dose in a total volume of 1 mL.

-

For booster injections, prepare an emulsion with IFA in the same manner.

-

-

Primary Immunization (Day 0):

-

Inject the 1 mL of the CFA emulsion subcutaneously at multiple sites on the back of the rabbit.

-

-

Booster Injections:

-

Administer booster injections with the IFA emulsion on days 14, 28, and 42, following the same procedure as the primary immunization.

-

-

Blood Collection:

-

Perform a test bleed on day 35 to assess the antibody titer.

-

If the titer is sufficient, perform a larger production bleed on day 56.

-

Separate the serum from the clotted blood and store at -20°C or -80°C.

-

Antibody Titer Determination by Indirect ELISA

An indirect Enzyme-Linked Immunosorbent Assay (ELISA) is used to determine the titer of the anti-hapten antibodies in the collected serum. The titer is defined as the reciprocal of the highest serum dilution that gives a positive signal above the background.[7][17]

Materials:

-

Hapten conjugated to a different carrier protein than used for immunization (e.g., if immunized with Hapten-KLH, use Hapten-BSA for coating)

-

96-well ELISA plates

-

Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Wash Buffer (PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in Wash Buffer)

-

Rabbit serum samples (and pre-immune serum as a negative control)

-

Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)

-

Substrate (e.g., TMB)

-

Stop Solution (e.g., 2 M H₂SO₄)

-

Microplate reader

Procedure:

-

Plate Coating:

-

Coat the wells of a 96-well plate with 100 µL of the hapten-carrier conjugate (1-10 µg/mL in Coating Buffer).

-

Incubate overnight at 4°C.

-

-

Washing: Wash the plate three times with Wash Buffer.

-

Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Primary Antibody Incubation:

-

Prepare serial dilutions of the rabbit serum (e.g., 1:1,000 to 1:1,280,000) in Blocking Buffer.

-

Add 100 µL of each dilution to the wells.

-

Incubate for 1-2 hours at room temperature.

-

-

Washing: Wash the plate three times with Wash Buffer.

-

Secondary Antibody Incubation:

-

Add 100 µL of the enzyme-conjugated secondary antibody, diluted in Blocking Buffer according to the manufacturer's instructions.

-

Incubate for 1 hour at room temperature.

-

-

Washing: Wash the plate five times with Wash Buffer.

-

Substrate Development:

-

Add 100 µL of the substrate to each well.

-

Incubate in the dark until sufficient color develops (typically 15-30 minutes).

-

-

Stopping the Reaction: Add 50 µL of Stop Solution to each well.

-

Reading: Read the absorbance at 450 nm using a microplate reader. The titer is the reciprocal of the highest dilution that gives an absorbance value significantly above the pre-immune serum control.[7][17]

Table 4: Representative Anti-Hapten Antibody Titers and Affinities

| Hapten | Carrier Protein | Immunization Adjuvant | Antibody Titer | Binding Affinity (Kd) |

| Atrazine derivative | BSA | Freund's Adjuvant | 1:50,000 - 1:200,000 | 9.28 x 10⁸ L/mol |

| 2,4-D | BSA | Freund's Adjuvant | 1:20,000 - 1:100,000 | 8.59 x 10⁷ L/mol |

| Ochratoxin A | OVA | Freund's Adjuvant | > 1:12,800 | 3.7 x 10⁸ L/mol[18] |

| Dinitrophenol (DNP) | BSA | Freund's Adjuvant | Not specified | Low µM to nM range[19] |

| Tn Antigen | KLH | GPI-0100 | 1:10,240 (IgG)[20] | Not specified |

Immunoassays for Hapten Detection

The antibodies generated against haptens are invaluable tools for the development of sensitive and specific immunoassays. The most common format for small molecule detection is the competitive ELISA.[21]

Competitive ELISA

In a competitive ELISA, the hapten in the sample competes with a labeled hapten (or a hapten-protein conjugate) for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the hapten in the sample.

Materials:

-

Anti-hapten antibody (produced as described above)

-

96-well ELISA plates

-

Hapten-enzyme conjugate (e.g., Hapten-HRP) or hapten-protein conjugate for coating

-

Coating Buffer, Wash Buffer, Blocking Buffer, Substrate, Stop Solution (as for indirect ELISA)

-

Hapten standards of known concentrations

-

Samples containing the hapten of interest

Procedure (Antibody-Coated Plate Format):

-

Plate Coating: Coat the wells with the anti-hapten antibody (1-10 µg/mL in Coating Buffer). Incubate overnight at 4°C.

-

Washing and Blocking: Wash and block the plate as described for the indirect ELISA.

-

Competition:

-

Add 50 µL of the hapten standards or samples to the wells.

-

Immediately add 50 µL of the hapten-enzyme conjugate to the wells.

-

Incubate for 1-2 hours at room temperature.

-

-

Washing: Wash the plate thoroughly to remove unbound reagents.

-

Substrate Development, Stopping, and Reading: Proceed as described for the indirect ELISA.

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance against the logarithm of the hapten standard concentration.

-

Determine the concentration of the hapten in the samples by interpolating their absorbance values on the standard curve.

-

The IC50 value, the concentration of hapten that causes 50% inhibition of the maximum signal, is a key parameter for assay sensitivity.[22][23]

-

Table 5: Representative Sensitivities of Competitive ELISAs for Haptens

| Hapten | Antibody Type | IC50 |

| Atrazine | Polyclonal | 12 ng/mL |

| 2,4-D | Polyclonal | 70 ng/mL |

| Imidacloprid (B1192907) | Polyclonal | 17.3 ng/mL[24] |

| Aflatoxin B1 | Monoclonal | 3.72 - 7.22 µg/kg[6] |

| HT-2 Toxin | Monoclonal | 57 ng/mL[1] |

| Cypermethrin | Monoclonal | 2.49 ng/mL[25] |

| Ochratoxins (OTA & OTB) | Monoclonal | 0.2 ng/mL[18] |

| Total Chromium | Monoclonal | 8.64 µg/L[26] |

Haptens in Vaccine Development

The hapten-carrier principle is also being explored for the development of vaccines against non-immunogenic targets, such as drugs of abuse and certain cancer-associated carbohydrate antigens.[7][27] By conjugating these haptens to an immunogenic carrier, it is possible to induce an antibody response that can neutralize the target molecule.[7][27] For example, vaccines against nicotine (B1678760) and opioids are in various stages of development.[27]

Visualizing Key Workflows and Pathways

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways.

Caption: Workflow for generating anti-hapten antibodies.

Caption: Simplified signaling pathway of a hapten-induced immune response.

References

- 1. A Simple and Specific Noncompetitive ELISA Method for HT-2 Toxin Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 4. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]

- 5. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quality Evaluation of Five Commercial Enzyme Linked Immunosorbent Assay Kits for Detecting Aflatoxin B1 in Feedstuffs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. researchgate.net [researchgate.net]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. Evaluation of human antibody responses to keyhole limpet hemocyanin (KLH) on a carbohydrate microarray - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carrier Protein Activation and Conjugation Data | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. Characterization of protein-hapten conjugates. 1. Matrix-assisted laser desorption ionization mass spectrometry of immuno BSA-hapten conjugates and comparison with other characterization methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determining and characterizing hapten loads for carrier proteins by MALDI-TOF MS and MALDI-TOF/RTOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. research.umd.edu [research.umd.edu]

- 17. Antibody endpoint titer determination by ELISA [bio-protocol.org]

- 18. Development of ELISA and Lateral Flow Immunoassays for Ochratoxins (OTA and OTB) Detection Based on Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. A preclinical study comparing approaches for augmenting the immunogenicity of a heptavalent KLH-conjugate vaccine against epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A breakthrough of immunoassay format for hapten: recent insights into noncompetitive immunoassays to detect small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]

- 23. researchgate.net [researchgate.net]

- 24. Development of an ELISA for the detection of the residues of the insecticide imidacloprid in agricultural and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Development of Ic-ELISA and Colloidal Gold Lateral Flow Immunoassay for the Determination of Cypermethrin in Agricultural Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Indirect Competitive ELISA for the Determination of Total Chromium Content in Food, Feed and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Novel and sensitive noncompetitive (two-site) immunoassay for haptens with emphasis on peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to DNP-PEG2-NHCO-C2-DBCO for Targeted Protein Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the application of DNP-PEG2-NHCO-C2-DBCO, a trifunctional molecule, for targeted protein delivery. The core strategy involves a two-step "tag-and-target" approach. First, target cells are metabolically engineered to express azide (B81097) groups on their surface glycans. The this compound molecule is then covalently attached to these cells via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, effectively "tagging" them with the dinitrophenyl (DNP) hapten. Subsequently, a protein of interest, conjugated to an anti-DNP antibody, can be specifically delivered to these tagged cells. This system leverages the high affinity and specificity of the anti-DNP antibody for the DNP hapten to achieve targeted delivery and can trigger downstream effector functions, offering a versatile platform for therapeutic and research applications.

Introduction to this compound

This compound is a rationally designed chemical tool for bioconjugation and targeted delivery applications. Its structure consists of three key functional moieties:

-

Dinitrophenyl (DNP) Group: A well-characterized hapten that is not endogenously found in mammalian systems.[1][2] It is recognized with high affinity and specificity by anti-DNP antibodies.[3][4][5]

-

Polyethylene Glycol (PEG) Linker: A short, hydrophilic PEG2 spacer enhances the molecule's solubility and provides spatial separation between the DNP hapten and the cell surface, ensuring optimal accessibility for antibody binding.

-

Dibenzocyclooctyne (DBCO) Group: A strained alkyne that readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is a type of "click chemistry" that is bioorthogonal, meaning it can proceed efficiently within living systems without interfering with native biochemical processes.[6][7][8] The key advantage of SPAAC is that it does not require a cytotoxic copper catalyst.[6][7]

Principle of Targeted Protein Delivery

The targeted protein delivery strategy using this compound is a multi-step process that bridges cell surface engineering with antibody-mediated targeting.

-

Metabolic Glycoengineering: Target cells are cultured with a peracetylated azido-sugar, such as N-azidoacetylmannosamine (Ac4ManNAz). The cells' metabolic machinery processes this sugar analog and incorporates it into sialic acid residues on surface glycoproteins, resulting in the presentation of azide (-N3) functional groups on the cell membrane.

-

DNP Tagging via SPAAC: The azide-modified cells are then treated with this compound. The DBCO group on the molecule reacts specifically with the azide groups on the cell surface through SPAAC, forming a stable triazole linkage. This covalently attaches the DNP hapten to the cell.

-

Antibody-Mediated Protein Delivery: A therapeutic or imaging protein of interest is chemically conjugated to an anti-DNP antibody. When this antibody-protein conjugate is introduced, it binds with high affinity to the DNP haptens on the engineered cell surface, thereby delivering the protein cargo specifically to the target cell population.

Quantitative Data

The efficiency of this targeted delivery system depends on several quantifiable parameters. The following tables summarize key data from the literature.

Table 1: Kinetics of SPAAC Reaction

| Cyclooctyne | Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

|---|---|---|---|

| DBCO | Benzyl Azide | ~0.3 | Good reactivity and stability. |

| DIBO | Benzyl Azide | ~0.9 | High reactivity. |

| BCN | Benzyl Azide | ~0.03 | More stable than DBCO, but slower reaction. |

| Tetra-fluorinated aromatic azide | Cyclooctyne | 3.60 | Very fast SPAAC ligation.[6] |

Table 2: Affinity of Anti-DNP Antibodies

| Antibody Type | Hapten | Affinity Constant (Kₐ) (M⁻¹) | Notes |

|---|---|---|---|

| Murine Monoclonal (IgG1) | DNP | 10¹⁰ to 10¹¹ | High affinity, suitable for strong binding.[4][5] |

| Rabbit Polyclonal | DNP-BGG | ~10⁸ (increases with immune response) | High-affinity populations can be isolated.[3] |

Table 3: Representative Cytotoxicity Data (EC₅₀ Values)

| Assay | Antibody | Target Cells | EC₅₀ Value (ng/mL) |

|---|---|---|---|

| ADCC | Rituximab | Ramos | 1.2 |

| ADCC | Rituximab | Raji | 1.02 |

| CDC | Anti-CD20 mAb | Daudi | ~10-100 (varies with mAb isoform)[2] |

| CDC | Anti-CD20 mAb | Raji | ~10-100 (varies with mAb isoform)[2] |

Note: EC₅₀ values are highly dependent on the specific antibody, target cell line, and experimental conditions. The values presented are for illustrative purposes to provide a general range of potency for antibody-mediated cytotoxicity.[2][9][10]

Experimental Protocols

Protocol 1: Metabolic Glycoengineering and DNP Tagging of Adherent Cells

-

Cell Seeding: Seed target cells (e.g., LS174T) onto appropriate culture plates (e.g., 6-well plates with coverslips for microscopy) and allow them to adhere overnight in complete culture medium.

-

Metabolic Labeling:

-

Prepare a stock solution of Ac4ManNAz in DMSO (e.g., 50 mM).

-

Add Ac4ManNAz to the cell culture medium to a final concentration of 50 µM.

-

Incubate the cells for 72 hours to allow for metabolic incorporation of the azido-sugar.

-

-

DNP-DBCO Conjugation:

-

Prepare a stock solution of this compound in DMSO.

-

Wash the cells twice with warm PBS to remove unmetabolized Ac4ManNAz.

-

Add fresh culture medium containing the desired concentration of this compound (e.g., 25-50 µM).

-

Incubate for 1 to 19 hours at 37°C to allow the SPAAC reaction to proceed.

-

-

Washing: Wash the cells three times with PBS to remove any unreacted this compound. The cells are now "DNP-tagged" and ready for protein delivery.

Protocol 2: Preparation of Anti-DNP Antibody-Protein Conjugate

This is a general protocol for amine-reactive crosslinking. The optimal linker and reaction conditions should be determined empirically for each protein of interest.

-

Reagent Preparation:

-

Dissolve the protein of interest and the anti-DNP antibody in amine-free buffer (e.g., PBS, pH 7.4).

-

Dissolve a heterobifunctional crosslinker (e.g., SMCC) in DMSO.

-

-

Antibody Activation:

-

Add a 10-fold molar excess of the SMCC linker to the anti-DNP antibody solution.

-

Incubate at room temperature for 1 hour to activate the antibody with maleimide (B117702) groups.

-

Remove excess, unreacted linker using a desalting column.

-

-

Protein Thiolation (if necessary): If the protein of interest does not have free sulfhydryl groups, react it with a thiolation reagent like Traut's reagent (2-iminothiolane).

-

Conjugation:

-

Combine the maleimide-activated anti-DNP antibody with the sulfhydryl-containing protein of interest.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

-

Purification: Purify the antibody-protein conjugate from unreacted components using size-exclusion chromatography (SEC) or affinity chromatography.

Protocol 3: Targeted Delivery and Analysis

-

Incubation: Add the purified anti-DNP antibody-protein conjugate to the DNP-tagged cells at the desired concentration. Incubate for 1-2 hours at 37°C (for internalization studies) or on ice (for surface binding studies).

-

Washing: Wash the cells three times with cold PBS to remove unbound conjugate.

-

Analysis:

-

Fluorescence Microscopy: If the protein cargo is fluorescently labeled, visualize its localization on the cell surface or within the cell using confocal microscopy.

-

Flow Cytometry: Quantify the amount of protein delivered to the cell population by analyzing the fluorescence of the cells.

-

Western Blot: Lyse the cells and perform a Western blot using an antibody against the protein cargo to confirm its delivery.

-

Downstream Applications and Signaling Pathways

Recruiting an antibody to a cell surface can initiate powerful immunological responses, transforming this delivery system into a therapeutic strategy.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

ADCC is a mechanism whereby effector immune cells, primarily Natural Killer (NK) cells, lyse a target cell that has been marked by antibodies.

-

Binding: The anti-DNP antibody binds to the DNP hapten on the target cell.

-

Fc Receptor Engagement: The Fc portion of the bound antibody is recognized by Fcγ receptors (e.g., FcγRIIIa or CD16) on the surface of an NK cell.[11][12]

-

NK Cell Activation: This engagement cross-links the Fcγ receptors, triggering an intracellular signaling cascade involving the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs).[7][13]

-

Granule Release: The activated NK cell releases the contents of its cytotoxic granules, including perforin and granzymes, at the immunological synapse.

-

Cell Lysis: Perforin creates pores in the target cell membrane, allowing granzymes to enter and induce apoptosis (programmed cell death).

Complement-Dependent Cytotoxicity (CDC)

CDC is a humoral immunity mechanism where the complement system, a cascade of plasma proteins, is activated to kill target cells.

-

Initiation: The classical complement pathway is initiated when the C1q protein binds to the Fc regions of multiple adjacent anti-DNP antibodies (IgG or IgM) on the target cell surface.[3][14]

-

Enzymatic Cascade: This binding activates the C1 complex, which then cleaves C4 and C2 to form the C3 convertase (C4b2a). The C3 convertase cleaves numerous C3 proteins into C3a and C3b.[3][14]

-

Opsonization and Amplification: C3b covalently attaches to the target cell surface (opsonization) and helps form the C5 convertase.

-

Membrane Attack Complex (MAC) Formation: The C5 convertase cleaves C5 into C5a and C5b. C5b initiates the assembly of the MAC by recruiting complement proteins C6, C7, C8, and multiple C9 units.[3][14]

-

Cell Lysis: The MAC forms a transmembrane pore in the target cell membrane, leading to the loss of osmotic integrity and cell lysis.[3][14]

Conclusion